REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=O.[C:11]1([NH:17]N)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl>[Cl-].[Zn+2].[Cl-]>[OH:10][C:7]1[CH:6]=[CH:5][C:4]([C:2]2[NH:17][C:11]3[C:16]([CH:1]=2)=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:9][CH:8]=1 |f:0.1,3.4.5|
|
Name
|
4-Hydroxyacetophenone phenylhydrazine
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O.C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Type
|
CUSTOM
|
Details
|
stirred for one hour on the steam bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The precipitant was extracted with boiling pet. ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=1NC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |